

An In-depth Technical Guide to the Thermodynamic Properties of Hydrated Calcium Silicate

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Compound of Interest

Compound Name: Silicic acid (H_4SiO_4), calcium salt (1:2)

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Introduction

Hydrated calcium silicate (C-S-H), the primary binding phase in Portland cement concrete, is a material of immense technological importance. Its complex, quasi-amorphous structure and variable stoichiometry present a formidable challenge to a complete thermodynamic description. However, understanding its thermodynamic properties is crucial for predicting the long-term durability of concrete structures, designing novel cementitious materials, and exploring its potential in applications beyond construction, such as drug delivery and bone tissue engineering, where its bioactivity and dissolution behavior are of paramount importance. This guide provides a comprehensive overview of the core thermodynamic properties of C-S-H, details the experimental protocols used for their determination, and visualizes the key formation and transformation pathways.

Core Thermodynamic Properties of Hydrated Calcium Silicate

The thermodynamic stability of C-S-H is a key determinant of its behavior. The following tables summarize the key quantitative thermodynamic data for various C-S-H phases and related

crystalline calcium silicate hydrates. It is important to note that the properties of C-S-H gel are highly dependent on its Ca/Si ratio, water content, and degree of polymerization.

Table 1: Enthalpy of Formation and Standard Entropy of Crystalline Calcium Silicate Hydrates

Phase	Chemical Formula	Ca/Si Ratio	Enthalpy of Formation (ΔH_f°) (kJ/mol)	Standard Entropy (S°) (J/mol·K)
Tobermorite 11Å	Ca ₅ Si ₆ O ₁₆ (OH) ₂ ·4H ₂ O	0.83	-9753.8	854.4
Tobermorite 14Å	Ca ₅ Si ₆ O ₁₆ (OH) ₂ ·8H ₂ O	0.83	-10943.3	1145.6
Jennite	Ca ₉ (Si ₆ O ₁₈)(OH) ₆ ·8H ₂ O	1.5	-14860.0	1450.0
Afwillite	Ca ₃ (SiO ₃ OH) ₂ ·2H ₂ O	1.5	-4835.0	390.0
Foshagite	Ca ₄ (Si ₃ O ₉)(OH) ₂	1.33	-6200.0	450.0
Hillebrandite	Ca ₂ (SiO ₃)(OH) ₂	2.0	-3250.0	250.0
Xonotlite	Ca ₆ Si ₆ O ₁₇ (OH) ₂	1.0	-9880.0	780.0

Note: Data compiled from various thermodynamic databases for cement minerals.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Gibbs Free Energy of Formation of Crystalline Calcium Silicate Hydrates

Phase	Chemical Formula	Ca/Si Ratio	Gibbs Free Energy of Formation (ΔG_f°) (kJ/mol)
Tobermorite 11Å	$\text{Ca}_5\text{Si}_6\text{O}_{16}(\text{OH})_2 \cdot 4\text{H}_2\text{O}$	0.83	-8850.0
Jennite	$\text{Ca}_9(\text{Si}_6\text{O}_{18})(\text{OH})_6 \cdot 8\text{H}_2\text{O}$	1.5	-13200.0
Afwillite	$\text{Ca}_3(\text{SiO}_3\text{OH})_2 \cdot 2\text{H}_2\text{O}$	1.5	-4450.0
Xonotlite	$\text{Ca}_6\text{Si}_6\text{O}_{17}(\text{OH})_2$	1.0	-9100.0

Note: Values are indicative and can vary based on the specific thermodynamic database and calculation methods used.[6][7]

Table 3: Heat Capacity of C-S-H Phases

C-S-H Type/Related Phase	Ca/Si Ratio	Heat Capacity (Cp) (J/mol·K)
C-S-H Gel	0.8 - 1.7	Highly variable, dependent on water content
Tobermorite 11Å	0.83	~650
Jennite	1.5	~1200

Note: Heat capacity data for C-S-H gel is less commonly reported due to its amorphous and hydrated nature. The values for crystalline phases provide a reference.[8]

Table 4: Solubility of C-S-H Phases in Water at 25°C

Ca/Si Ratio of Solid	Calcium Concentration (mmol/L)	Silicon Concentration (mmol/L)	pH
0.8	1.5 - 2.0	0.5 - 1.0	~11.0
1.0	5.0 - 7.0	0.1 - 0.3	~11.5
1.2	10.0 - 12.0	0.01 - 0.05	~12.0
1.5	18.0 - 20.0	< 0.01	~12.4

Note: Solubility is incongruent, and the aqueous concentrations are highly dependent on the Ca/Si ratio of the solid phase in equilibrium.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

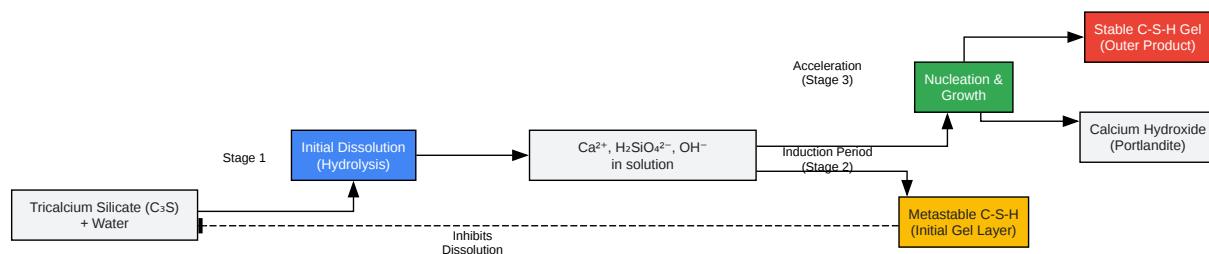
Formation and Transformation Pathways of Hydrated Calcium Silicate

The formation of C-S-H is a complex process involving dissolution, nucleation, and growth. The primary reaction in Portland cement hydration is the reaction of tricalcium silicate (C_3S) with water.

The hydration of tricalcium silicate (C_3S) proceeds through several stages:

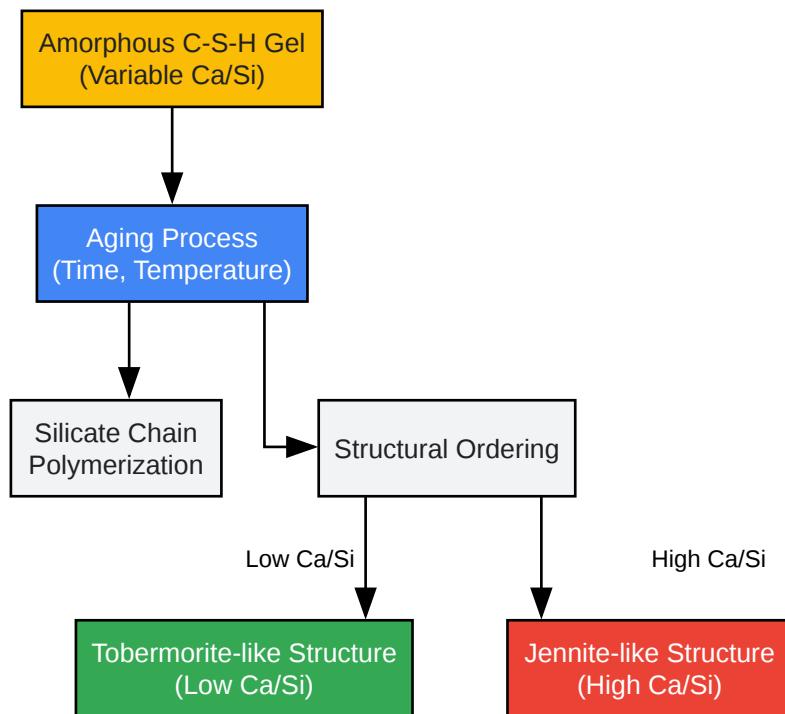
- Initial Hydrolysis: A rapid initial dissolution of C_3S releases calcium and silicate ions into the solution.[\[9\]](#)
- Induction Period: The reaction rate slows down significantly. This is attributed to the formation of a thin, semi-permeable layer of a metastable C-S-H phase on the C_3S surface, which inhibits further rapid dissolution.[\[14\]](#)[\[15\]](#)
- Acceleration Period: Nucleation and growth of more stable C-S-H and calcium hydroxide (portlandite) lead to a renewed increase in the reaction rate.[\[16\]](#)
- Deceleration Period: The reaction rate slows down as the space for new hydrate growth diminishes and the diffusion of water and ions through the existing hydrate layers becomes the rate-limiting step.

The C-S-H that initially forms is a gel-like substance with a variable Ca/Si ratio. Over time, this gel can undergo an aging process, leading to a more ordered structure.[17][18][19] This can involve polymerization of the silicate chains and a gradual transformation towards more crystalline phases, such as tobermorite and jennite, which are considered to be the crystalline analogues of C-S-H with low and high Ca/Si ratios, respectively.[20][21][22][23]



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Figure 1: Reaction pathway for the hydration of tricalcium silicate (C₃S).



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Figure 2: Transformation pathway for the aging of C-S-H gel.

Experimental Protocols

The determination of the thermodynamic properties of C-S-H requires a suite of sophisticated analytical techniques. Below are detailed methodologies for some of the key experiments.

Synthesis of C-S-H for Thermodynamic Analysis

A common method for preparing synthetic C-S-H with a controlled Ca/Si ratio is the direct reaction of calcium oxide (CaO) and silica (SiO₂) in an aqueous solution.

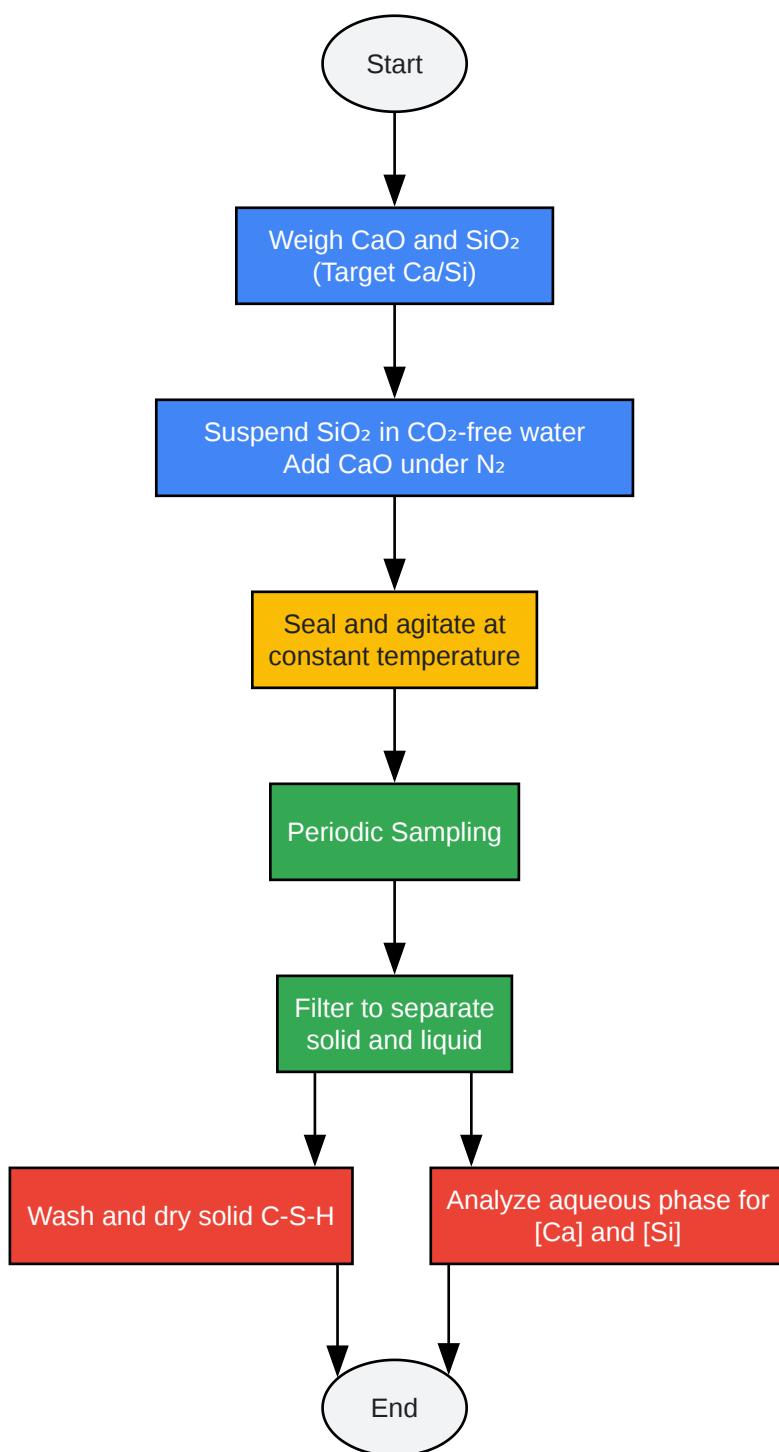
Materials:

- Calcium oxide (CaO), freshly calcined
- Amorphous silica (e.g., fumed silica or silica gel)
- Deionized, CO₂-free water

Procedure:

- Calculate the required masses of CaO and SiO₂ to achieve the target Ca/Si ratio.
- In a nitrogen-filled glovebox to prevent carbonation, suspend the amorphous silica in a predetermined volume of deionized, CO₂-free water in a sealed polyethylene bottle.
- Slowly add the freshly calcined CaO to the silica suspension while stirring continuously to prevent localized high pH and temperature.
- Seal the bottle and agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (weeks to months) to reach equilibrium.
- Periodically, a sample of the suspension is withdrawn, and the solid and liquid phases are separated by filtration.

- The solid phase is washed with a solvent exchange method (e.g., with isopropanol and then diethyl ether) and dried under vacuum.
- The aqueous phase is analyzed for calcium and silicon concentrations to determine the solubility data.



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Figure 3: Experimental workflow for the synthesis of C-S-H.

Isothermal Calorimetry

Isothermal calorimetry is used to measure the heat flow associated with the hydration of cementitious materials, providing insights into the reaction kinetics.[\[24\]](#)

Apparatus:

- Isothermal calorimeter (e.g., a TAM Air or similar instrument)
- Sample ampoules and mixing equipment

Procedure:

- Accurately weigh the reactive powder (e.g., C₃S or cement) and the mixing liquid (water) into separate compartments of a sample ampoule.
- Place the sealed ampoule into the calorimeter and allow it to thermally equilibrate with the instrument's set temperature (e.g., 25°C).
- Initiate the reaction by mixing the powder and liquid within the ampoule.
- Record the heat flow as a function of time. The data is typically normalized by the mass of the reactive powder.
- The total heat released is obtained by integrating the heat flow curve over time.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the water content and the amount of calcium hydroxide in hydrated C-S-H samples.

Apparatus:

- Thermogravimetric analyzer coupled with a differential thermal analyzer (TGA/DTA) or a mass spectrometer (TGA-MS).

Procedure:

- Accurately weigh a small amount of the dried C-S-H sample (typically 10-20 mg) into a TGA crucible.
- Place the crucible in the TGA furnace.
- Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen) to a final temperature of approximately 1000°C.
- Record the mass loss as a function of temperature.
- The mass loss between approximately 105°C and 400°C is typically attributed to the dehydration of the C-S-H gel.
- The mass loss between approximately 400°C and 500°C corresponds to the dehydroxylation of calcium hydroxide.

Raman and Fourier-Transform Infrared (FTIR) Spectroscopy

These vibrational spectroscopy techniques provide information about the molecular structure of C-S-H, particularly the polymerization of the silicate chains.[22][25]

Apparatus:

- Raman spectrometer with a laser excitation source.
- FTIR spectrometer, often with an attenuated total reflectance (ATR) accessory.

Procedure (Raman):

- Place a small amount of the C-S-H sample on a microscope slide.
- Focus the laser beam onto the sample.
- Acquire the Raman spectrum over a specific wavenumber range (e.g., 200-1200 cm⁻¹).

- Analyze the positions and intensities of the peaks to identify the different silicate species (Q^n units, where n is the number of bridging oxygen atoms per silicon tetrahedron).[26]

Procedure (FTIR):

- Place the C-S-H sample in contact with the ATR crystal.
- Acquire the infrared spectrum.
- Analyze the absorption bands corresponding to Si-O stretching and bending vibrations to assess the degree of silicate polymerization.[24]

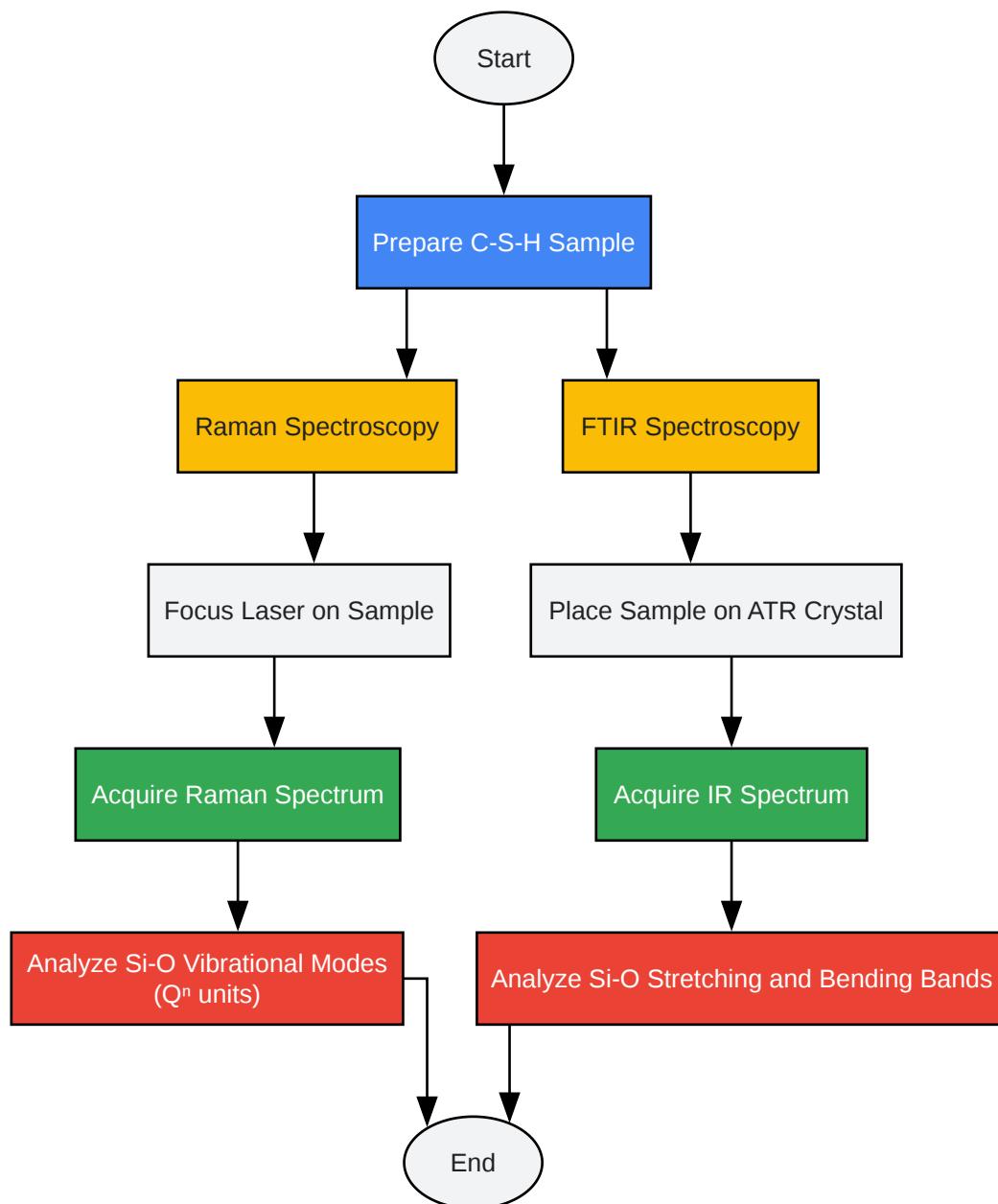
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Figure 4: General workflow for spectroscopic analysis of C-S-H.

29Si Magic-Angle Spinning Nuclear Magnetic Resonance (MAS NMR) Spectroscopy

29Si MAS NMR is a powerful technique for quantifying the degree of silicate polymerization in C-S-H.[27][28][29][30][31]

Apparatus:

- Solid-state NMR spectrometer with a magic-angle spinning probe.

Procedure:

- Pack the dried C-S-H powder into an NMR rotor.
- Place the rotor in the MAS probe and spin it at a high speed (typically >5 kHz) to average out anisotropic interactions.
- Acquire the ^{29}Si NMR spectrum using a single-pulse experiment or a cross-polarization (CP) sequence to enhance the signal from silicon atoms near protons.
- Deconvolute the spectrum to determine the relative areas of the peaks corresponding to different Q^n species (Q^0 , Q^1 , Q^2).
- The mean silicate chain length can be calculated from the relative proportions of the Q^n species.

Solubility Experiments

Solubility measurements are fundamental for determining the Gibbs free energy of formation and understanding the dissolution behavior of C-S-H.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[32\]](#)[\[33\]](#)

Procedure:

- Synthesize C-S-H of a specific Ca/Si ratio as described previously.
- Equilibrate a known mass of the solid C-S-H with a known volume of CO₂-free deionized water in a sealed container at a constant temperature.
- After an extended equilibration period, separate the solid and liquid phases by ultracentrifugation and/or filtration through a fine-pored membrane.
- Measure the pH of the aqueous solution.

- Analyze the concentration of calcium and silicon in the aqueous solution using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma optical emission spectrometry (ICP-OES).
- The solid phase can be analyzed to confirm its composition and structure.

Conclusion

The thermodynamic properties of hydrated calcium silicate are complex and multifaceted, reflecting the material's variable composition and quasi-amorphous nature. A thorough understanding of these properties is essential for predicting its long-term behavior and for its application in diverse scientific and technological fields. The experimental protocols outlined in this guide provide a framework for the accurate determination of these crucial parameters, while the visualized pathways offer a conceptual model for the formation and transformation of this important material. Continued research, combining experimental measurements with advanced thermodynamic modeling, will further refine our understanding of C-S-H and enable the development of more durable and sustainable materials.

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